
2,5-difluoropyridine-3-carboxylic Acid
Overview
Description
2,5-Difluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoropyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further fluorinated to produce this compound.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . These methods allow for the efficient and scalable production of fluorinated compounds, which are essential for various applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as Bu4NF in DMF are commonly used for fluorination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to an alcohol.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
2,5-Difluoropyridine-3-carboxylic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for diverse functionalizations, enabling the development of novel materials and chemicals.
Biology
In biological research, this compound is studied for its potential as:
- Enzyme inhibitors: The electron-withdrawing effects of the fluorine atoms can enhance binding affinities to enzymes.
- Receptor ligands: Its structural properties may facilitate interactions with various biological receptors.
Medicine
The compound is being investigated for its potential use in drug development due to:
- Enhanced stability and bioavailability: These characteristics make it a candidate for pharmaceuticals targeting specific diseases.
- Anticancer activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals: Its unique reactivity profile makes it suitable for developing herbicides and pesticides.
- Chemical manufacturing: It serves as an intermediate in producing various industrial chemicals.
Case Studies
-
Anticancer Activity Assessment:
- Research has demonstrated that certain derivatives of this compound exhibit significant cytotoxicity against A549 human pulmonary cancer cell lines. These studies utilized MTT assays to evaluate cell viability after treatment with various concentrations of the compound.
-
Enzyme Inhibition Studies:
- The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. Binding affinity assays revealed that modifications to the structure can enhance inhibitory effects, providing insights into potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-difluoropyridine-3-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Difluoropyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. This unique positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2,5-Difluoropyridine-3-carboxylic acid (2,5-DFPCA) is a fluorinated aromatic heterocyclic compound with the molecular formula C₆H₃F₂NO₂. Its unique structure, characterized by a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, suggests significant potential for various biological applications. This article explores the biological activities of 2,5-DFPCA, including its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
- Molecular Weight : 159.09 g/mol
- CAS Number : 851386-43-1
- Purity : 95%
The compound's structural features influence its reactivity and biological activity, making it a candidate for pharmaceutical and agrochemical applications.
Antimicrobial Activity
Research indicates that 2,5-DFPCA exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing potential as an effective antimicrobial agent. The mechanism of action is likely related to its ability to disrupt cellular processes in microbial organisms.
Cytotoxicity and Anticancer Potential
Recent studies have investigated the cytotoxic effects of 2,5-DFPCA on cancer cell lines. For instance, it has been tested against HeLa (cervical carcinoma) and A549 (lung cancer) cells. The results suggest that 2,5-DFPCA may induce apoptosis in these cell lines, although specific IC50 values have not been universally established across different studies .
Structure-Activity Relationship
The biological activity of 2,5-DFPCA can be influenced by its structural configuration. The placement of fluorine atoms and the carboxylic acid group plays a critical role in its interaction with biological targets. Comparative studies with similar compounds reveal that variations in substitution patterns can lead to significant differences in activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,5-Difluoropyridine-2-carboxylic Acid | C₆H₃F₂NO₂ | Similar fluorination pattern; different carboxyl position |
2-Fluoropyridine-3-carboxylic Acid | C₆H₄FNO₂ | Single fluorine substitution; different reactivity profile |
4-Fluoropyridine-3-carboxylic Acid | C₆H₄FNO₂ | Different positional isomer; varied biological activity |
While specific mechanisms of action for 2,5-DFPCA are not fully elucidated, it is hypothesized that the compound may interact with enzymes or receptors involved in critical cellular pathways. Pyridine derivatives often exhibit diverse mechanisms depending on their functional groups and structural arrangements.
Case Studies
- Antimicrobial Evaluation : In one study, 2,5-DFPCA was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : Another investigation focused on the effects of 2,5-DFPCA on lung cancer cells (A549). The study reported that treatment with varying concentrations resulted in decreased cell viability, suggesting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
2,5-difluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDADJKOLQIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473439 | |
Record name | 2,5-difluoropyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-43-1 | |
Record name | 2,5-Difluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851386-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-difluoropyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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